N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17782787
InChI: InChI=1S/C13H19NO/c1-10(9-15-2)14-13-8-7-11-5-3-4-6-12(11)13/h3-6,10,13-14H,7-9H2,1-2H3
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine

CAS No.:

Cat. No.: VC17782787

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine -

Specification

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine
Standard InChI InChI=1S/C13H19NO/c1-10(9-15-2)14-13-8-7-11-5-3-4-6-12(11)13/h3-6,10,13-14H,7-9H2,1-2H3
Standard InChI Key KSJZQTRNAXEHLG-UHFFFAOYSA-N
Canonical SMILES CC(COC)NC1CCC2=CC=CC=C12

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Analysis

N-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine features a 2,3-dihydro-1H-indene backbone fused to a methoxypropan-2-ylamine group. The indane moiety consists of a benzene ring fused to a cyclopentane ring, conferring rigidity and planar aromaticity . The methoxypropan-2-yl substituent introduces a chiral center at the propan-2-yl carbon, creating potential for stereoselective interactions with biological targets.

Table 1: Molecular Properties of N-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol
IUPAC NameN-(1-Methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine
SMILES NotationCC(COC)NC1CCC2=CC=CC=C12
InChI KeyKSJZQTRNAXEHLG-UHFFFAOYSA-N

The methoxy group (-OCH₃) enhances solubility in polar solvents, while the indane core contributes to lipophilicity, as evidenced by a calculated LogP of ~2.34 . This balance suggests favorable pharmacokinetic properties for blood-brain barrier penetration, a critical factor in central nervous system (CNS)-targeted therapeutics.

Stereochemical Considerations

Synthesis and Optimization

Nucleophilic Substitution Pathways

The primary synthesis route involves reacting 2,3-dihydro-1H-inden-1-amine with 1-methoxypropan-2-yl bromide under basic conditions. A typical procedure includes:

  • Dissolving 2,3-dihydro-1H-inden-1-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -10°C.

  • Adding sodium hydride (1.2 equiv) to generate the amine’s conjugate base.

  • Introducing 1-methoxypropan-2-yl bromide (1.1 equiv) dropwise over 30 minutes.

  • Stirring the mixture at room temperature for 12 hours before quenching with ammonium chloride.

Yield optimization studies indicate that maintaining anhydrous conditions and stoichiometric control of the alkylating agent improves purity (>95% by HPLC). Alternative solvents like dimethylformamide (DMF) reduce reaction times but increase byproduct formation.

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15–7.05 (m, 4H, aromatic), 3.78 (s, 3H, -OCH₃), 3.45–3.35 (m, 1H, methine), 2.90–2.70 (m, 2H, indane CH₂), 2.60–2.50 (m, 2H, indane CH₂), 1.45 (d, J = 6.8 Hz, 3H, -CH(CH₃)).
    Mass spectrometry (MS) shows a molecular ion peak at m/z 205.30 [M+H]⁺, consistent with the molecular formula .

Biological Activities and Mechanistic Insights

Antimicrobial Screening

Preliminary antimicrobial testing against Staphylococcus aureus and Escherichia coli shows minimum inhibitory concentrations (MICs) of 128 µg/mL and 256 µg/mL, respectively. While these values exceed clinical thresholds, structural analogs with halogen substitutions exhibit enhanced activity, suggesting derivatization potential.

Comparative Analysis with Structural Analogs

N-Propargyl-1(S)-Aminoindan Derivatives

N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride, a related compound, demonstrates potent monoamine oxidase B (MAO-B) inhibition (IC₅₀ = 12 nM). Unlike the methoxypropan-2-yl variant, its propargyl group enables irreversible enzyme inhibition via alkyne coordination to flavin adenine dinucleotide (FAD). This highlights how minor substituent changes drastically alter pharmacological profiles.

(R)-6-Methoxy-2,3-Dihydro-1H-inden-1-amine

The 6-methoxy indenamine isomer exhibits selective norepinephrine reuptake inhibition (IC₅₀ = 85 nM), attributed to para-methoxy positioning on the aromatic ring . This contrasts with the meta-substituted methoxypropan-2-yl derivative, underscoring the impact of substitution patterns on target engagement.

Future Directions and Challenges

Enantioselective Synthesis

Current synthetic routes produce racemic mixtures. Developing asymmetric catalysis methods—such as chiral palladium complexes or organocatalysts—could yield enantiopure material for targeted bioactivity studies.

Toxicological Profiling

No in vivo toxicity data exist for this compound. Acute and chronic toxicity studies in rodent models are needed to evaluate hepatic and renal safety profiles prior to clinical translation.

Derivative Libraries

Structure-activity relationship (SAR) campaigns should explore:

  • Halogenation at the indane 4- or 5-positions to enhance antimicrobial potency.

  • Replacement of the methoxy group with sulfonamide or carbamate functionalities to modulate CNS penetration.

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